molecular formula C13H15N3O2S B11372149 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide

Cat. No.: B11372149
M. Wt: 277.34 g/mol
InChI Key: ZJSPLHJOBTVAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The methoxyphenyl group and the methylpropanamide moiety further contribute to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with an appropriate nitrile, such as 2-methylpropanenitrile, under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the methylpropanamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide can be compared with other thiadiazole derivatives, such as:

    N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    N-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide: Contains a nitrophenyl group, which can significantly alter its biological activity.

    N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide: The presence of a methyl group instead of a methoxy group can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15N3O2S/c1-8(2)12(17)15-13-14-11(16-19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,15,16,17)

InChI Key

ZJSPLHJOBTVAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.